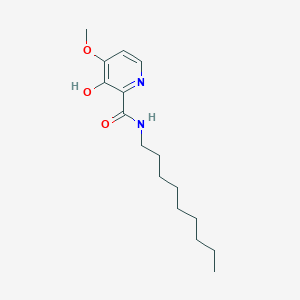![molecular formula C30H50Sn B14233872 Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane CAS No. 820964-79-2](/img/structure/B14233872.png)
Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group substituted with hepta-1,6-dien-2-yl and pent-4-en-1-yl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane typically involves the reaction of a stannane precursor with the appropriate substituted phenyl halide under controlled conditions. Commonly used methods include:
Grignard Reaction: The reaction of a Grignard reagent with a tin halide to form the desired organotin compound.
Stille Coupling: A palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or triflate.
Industrial Production Methods
Industrial production of organotin compounds often involves large-scale Stille coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The tin atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include various organotin derivatives, such as organotin oxides, hydrides, and substituted organotin compounds.
Aplicaciones Científicas De Investigación
Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom can form coordination complexes with various biomolecules, influencing their activity and function. The pathways involved include:
Coordination Chemistry: Formation of coordination bonds with metal centers in enzymes.
Redox Reactions: Participation in redox reactions that modulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane: Similar in structure but with a different substituent on the phenyl ring.
Tributylpropynylstannane: Contains a propynyl group instead of the hepta-1,6-dien-2-yl and pent-4-en-1-yl groups.
Uniqueness
Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in synthesis and catalysis.
Propiedades
Número CAS |
820964-79-2 |
|---|---|
Fórmula molecular |
C30H50Sn |
Peso molecular |
529.4 g/mol |
Nombre IUPAC |
tributyl-(5-hepta-1,6-dien-2-yl-2-pent-4-enylphenyl)stannane |
InChI |
InChI=1S/C18H23.3C4H9.Sn/c1-4-6-8-10-16(3)18-14-12-17(13-15-18)11-9-7-5-2;3*1-3-4-2;/h4-5,12,14-15H,1-3,6-11H2;3*1,3-4H2,2H3; |
Clave InChI |
LBJKQCGGGVOWOP-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)C(=C)CCCC=C)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
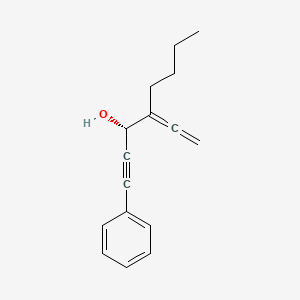
![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)
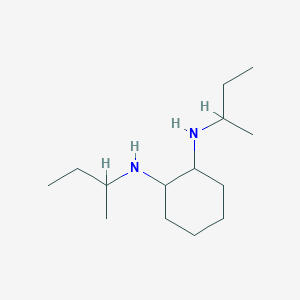
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
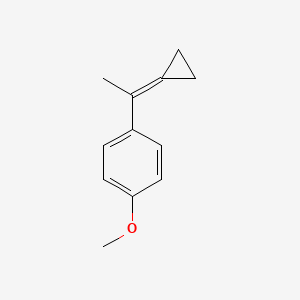
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)

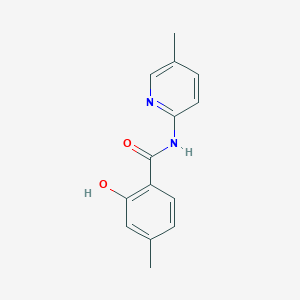
![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
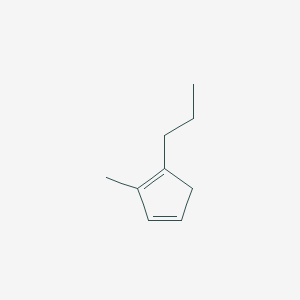
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)

